REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][C:3]=1[N+:13]([O-])=O>CO.[Pd]>[NH2:13][C:3]1[CH:4]=[C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:7][C:2]=1[OH:1]
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The catalyst was then filtered off from the reaction mixture
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent, whereby the title compound (1.72 g, 93%)
|
Type
|
CUSTOM
|
Details
|
was obtained as a brown solid (this compound
|
Type
|
CUSTOM
|
Details
|
was provided for the subsequent reaction without further purification)
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1O)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |